(1R)-1-(oxan-4-yl)ethan-1-ol, also known as (R)-1-(tetrahydro-2H-pyran-4-yl)ethanol, is an organic compound characterized by a tetrahydropyran ring structure. This compound features a hydroxyl group (-OH) attached to the ethan-1-ol moiety, making it a chiral alcohol. The presence of the tetrahydropyran ring imparts unique steric and electronic properties, which are significant for various chemical and biological applications. Its molecular formula is , and it has a molecular weight of 130.18 g/mol.
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for functional group transformations .
The biological activity of (1R)-1-(oxan-4-yl)ethan-1-ol is of interest in medicinal chemistry due to its chiral nature, which can influence interactions with biological targets such as enzymes and receptors. Its use in synthesizing biologically active molecules allows researchers to explore its effects on metabolic pathways and enzyme kinetics. The compound may also serve as a precursor for pharmaceuticals requiring specific stereochemistry for efficacy .
The synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol typically involves several methods:
(1R)-1-(oxan-4-yl)ethan-1-ol has several applications across different fields:
Studies on the interactions of (1R)-1-(oxan-4-yl)ethan-1-ol with enzymes and receptors are crucial for understanding its biological implications. Its stereochemistry may lead to different binding affinities and activities compared to its enantiomer, (1S)-1-(oxan-4-yl)ethan-1-ol. Such studies help elucidate metabolic pathways and potential therapeutic effects, particularly in drug design where stereochemistry plays a critical role .
| Compound Name | Structure Description |
|---|---|
| (1S)-1-(oxan-4-yl)ethan-1-ol | Enantiomer with opposite stereochemistry |
| 4-hydroxyoxane | A simpler analog with a hydroxyl group on the tetrahydropyran ring |
| 1-(oxan-4-yl)ethanone | Corresponding ketone derivative |
| Tetrahydropyran-2-ol | Similar ring structure but different functional group positioning |
| 1,4-Dioxane | Contains two oxygen atoms in a similar ring structure |
(1R)-1-(oxan-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which significantly influences its physical and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
(1R)-1-(oxan-4-yl)ethan-1-ol represents a chiral secondary alcohol characterized by a tetrahydropyran ring system substituted at the 4-position with an ethanol moiety . The compound exhibits the molecular formula C₇H₁₄O₂ with a molecular weight of 130.18 g/mol and is registered under Chemical Abstracts Service number 1568198-40-2 [3]. The International Union of Pure and Applied Chemistry designation (1R)-1-(oxan-4-yl)ethan-1-ol reflects the R-configuration at the chiral carbon center bearing the hydroxyl group [3].
The molecular architecture consists of a six-membered tetrahydropyran ring, also known as oxane, which adopts a chair conformation typical of saturated six-membered rings [4] [5]. This ring structure contains five carbon atoms and one oxygen atom, positioning it within the pyranose family of compounds that are fundamental to carbohydrate chemistry [6] [4]. The ethanol substituent at the 4-position introduces additional stereochemical complexity, with the R-configuration indicating the spatial arrangement of the hydroxyl group according to Cahn-Ingold-Prelog priority rules .
The stereochemical nature of this compound is particularly significant as it influences both physical and chemical properties compared to its enantiomer . The chiral center at the carbon bearing the hydroxyl group creates distinct three-dimensional arrangements that can lead to different binding affinities and biological activities . The tetrahydropyran ring system contributes to the overall molecular rigidity while maintaining sufficient flexibility for conformational changes [5] [7].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight (g/mol) | 130.18 |
| CAS Registry Number | 1568198-40-2 |
| IUPAC Name | (1R)-1-(oxan-4-yl)ethan-1-ol |
| Alternative Name | (R)-1-(tetrahydro-2H-pyran-4-yl)ethanol |
| SMILES Notation | CC(C1CCOCC1)O |
| InChI Identifier | InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3 |
| InChI Key | HNSFAXPMNOFMQI-UHFFFAOYSA-N |
The thermodynamic and physical properties of (1R)-1-(oxan-4-yl)ethan-1-ol are influenced by both the tetrahydropyran ring system and the secondary alcohol functionality [8] [9]. While specific experimental data for this compound remains limited in the literature, comparative analysis with related tetrahydropyran derivatives provides insight into expected behavior patterns [8] [9] [10].
The presence of the tetrahydropyran ring imparts moderate molecular rigidity, as evidenced by predicted collision cross section values derived from mass spectrometry studies [11]. These values suggest structural stability while maintaining conformational flexibility characteristic of six-membered cyclic ethers [5] [12]. The ring system adopts a chair conformation similar to cyclohexane, with the oxygen atom contributing to electronic properties that distinguish it from purely hydrocarbon analogs [4] [5].
Spectroscopic characterization of (1R)-1-(oxan-4-yl)ethan-1-ol encompasses multiple analytical techniques that provide detailed structural information [14] [15] [4]. Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule, while nuclear magnetic resonance spectroscopy offers insights into molecular connectivity and stereochemistry [14] [16] [17].
The infrared spectrum of tetrahydropyran-containing alcohols exhibits distinctive features that enable identification and structural elucidation [14] [18]. The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded alcohol functionality [14] [18]. This broadening reflects intermolecular hydrogen bonding that occurs between molecules in the condensed phase [14] [18]. The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, corresponding to both methyl and methylene groups within the structure [14] [18].
The tetrahydropyran ring system contributes specific vibrational modes that are characteristic of six-membered cyclic ethers [6] [4]. Ring breathing modes, deformation vibrations, and puckering motions produce absorption bands in the lower frequency regions [6] [4]. These skeletal vibrations have been precisely characterized for tetrahydropyran itself, with specific modes identified at approximately 562, 430, 403, and 250 cm⁻¹ [6] [4]. The carbon-oxygen stretching vibrations of both the cyclic ether and alcohol functionalities appear in the 1000-1300 cm⁻¹ region, providing additional structural confirmation [14] [18].
| Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν₂₀ (Ring breathing) | ~562 | Skeletal ring vibration |
| ν₂₁ (Ring deformation) | ~430 | Ring deformation mode |
| ν₂₂ (Ring puckering) | ~403 | Ring puckering motion |
| ν₂₃ (Ring twisting) | ~250 | Ring twisting motion |
| O-H stretching (alcohol) | 3200-3600 | O-H stretch (broad, H-bonded) |
| C-H stretching (aliphatic) | 2800-3000 | C-H stretch (methyl/methylene) |
| C-O stretching (ether) | 1000-1300 | C-O stretch (cyclic ether) |
| C-O stretching (alcohol) | 1000-1200 | C-O stretch (secondary alcohol) |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and stereochemistry of (1R)-1-(oxan-4-yl)ethan-1-ol [16] [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the tetrahydropyran ring structure and the ethanol substituent [16] [17]. The ring protons typically appear as complex multipets in the 1.5-4.0 ppm region, with the oxygen-adjacent carbons showing characteristic downfield shifts [16] [17]. The hydroxyl proton appears as a broad signal that may be exchangeable with deuterium oxide [16] [17].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [11] [15]. The molecular ion peak at m/z 130 corresponds to the expected molecular weight, while characteristic fragment ions result from loss of water (m/z 112) and various ring fragmentation pathways [11] [15]. The collision cross section values derived from ion mobility mass spectrometry offer additional structural information about the three-dimensional molecular shape [11].
Structural comparison of (1R)-1-(oxan-4-yl)ethan-1-ol with related tetrahydropyran compounds reveals important relationships between molecular architecture and physicochemical properties [6] [19]. The tetrahydropyran ring system serves as a common structural motif that appears in numerous naturally occurring and synthetic compounds, providing a basis for systematic comparison [6] [20] [19].
The parent compound tetrahydropyran establishes fundamental structural parameters that influence all derivatives within this family [8] [6] [4]. With a molecular formula of C₅H₁₀O and molecular weight of 86.13 g/mol, tetrahydropyran adopts a chair conformation that minimizes steric interactions while maintaining optimal orbital overlap [6] [4] [5]. The ring oxygen atom participates in intramolecular interactions that influence both conformational preferences and chemical reactivity [5] [21] [12].
Tetrahydropyran-4-methanol represents the closest structural analog to (1R)-1-(oxan-4-yl)ethan-1-ol, differing only in the substitution pattern at the 4-position [10]. The hydroxymethyl group in tetrahydropyran-4-methanol versus the 1-hydroxyethyl group in the target compound creates distinct stereochemical and physicochemical differences [10]. The additional methyl group in (1R)-1-(oxan-4-yl)ethan-1-ol introduces a chiral center that is absent in the hydroxymethyl analog .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|---|
| Tetrahydropyran (THP) | C₅H₁₀O | 86.13 | 88.0 | -45 | 0.88 | 1.420 |
| Tetrahydropyran-4-methanol | C₆H₁₂O₂ | 116.16 | 110 (20 mmHg) | Not reported | 1.04 | 1.46 |
| (1R)-1-(oxan-4-yl)ethan-1-ol | C₇H₁₄O₂ | 130.18 | Not reported | Not reported | Not reported | Not reported |
| Cyclohexane (reference) | C₆H₁₂ | 84.16 | 80.7 | 6.5 | 0.78 | 1.426 |
Ring conformational analysis reveals that tetrahydropyran derivatives maintain the chair conformation preference observed in the parent compound [5] [7] [21]. The ring puckering parameters and pseudo-rotation pathways are similar across the family, with substituent effects primarily influencing local conformational preferences rather than overall ring geometry [7] [21]. The presence of the alcohol functionality in (1R)-1-(oxan-4-yl)ethan-1-ol introduces hydrogen bonding capabilities that can influence intermolecular interactions and crystal packing arrangements [5] [12].
The stereochemical complexity of (1R)-1-(oxan-4-yl)ethan-1-ol distinguishes it from simpler tetrahydropyran derivatives . The R-configuration at the chiral center creates specific spatial arrangements that influence both chemical reactivity and biological activity . This stereochemical feature is particularly important in medicinal chemistry applications where enantiomeric purity can determine biological efficacy .
Comparative analysis of hydrogen bonding capabilities reveals significant differences between compounds in this family [5] [12]. While tetrahydropyran itself can only serve as a hydrogen bond acceptor through the ring oxygen atom, alcohol derivatives like (1R)-1-(oxan-4-yl)ethan-1-ol can participate in both hydrogen bond donation and acceptance [5] [12]. This dual capability influences solubility, volatility, and intermolecular association patterns [5] [12].
The laboratory synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol encompasses several well-established methodologies that demonstrate varying degrees of efficiency and stereochemical control. The most fundamental approach involves the reduction of 4-oxanone using sodium borohydride in methanol at room temperature . This method represents a straightforward transformation that yields the target alcohol as the primary product, though without inherent stereochemical control for the R-configuration.
Indium trichloride-mediated cyclization represents a more sophisticated approach that enables the formation of polysubstituted tetrahydropyrans with excellent diastereoselectivity [2]. This methodology employs homoallyl alcohols and aldehydes as starting materials, with the reaction proceeding through a cyclization mechanism that can control multiple stereogenic centers simultaneously. The stereochemistry of the product directly correlates with the geometry of the homoallyl alcohol substrates, where trans-homoallyl alcohols generate specific stereochemical outcomes exclusively.
Bismuth chloride-mediated cross-cyclization provides another viable route through the reaction of epoxides with homoallylic alcohols [3]. This method operates under mild conditions while maintaining high stereoselectivity, generating tetrahydropyran derivatives in good yields. The reaction mechanism involves the activation of epoxides by bismuth chloride, followed by nucleophilic attack from the homoallylic alcohol component.
The hydroalkoxylation of silyl alkenols represents an atom-economical approach utilizing para-toluenesulfonic acid as a catalyst [4]. This methodology has demonstrated particular efficiency with reaction times of approximately 30 minutes at 40°C, providing excellent diastereoselectivities exceeding 95:5. The process involves intramolecular cyclization of allylsilyl alcohols, where the silyl group serves as an activating element for the cyclization reaction.
Enantioselective allylation strategies offer sophisticated approaches for asymmetric synthesis through the convergent union of aldehydes with silyl-stannane reagents [5]. This methodology employs BITIP catalysts for the initial asymmetric allylation step, followed by TMSOTf-mediated cyclization to construct the tetrahydropyran ring with controlled stereochemistry.
| Method | Starting Materials | Reaction Conditions | Key Features |
|---|---|---|---|
| Sodium Borohydride Reduction | 4-oxanone + NaBH₄ + Methanol | Room temperature, methanol solvent | Simple reduction approach |
| Indium Trichloride-mediated Cyclization | Homoallyl alcohols + Aldehydes + InCl₃ | High yields, excellent diastereoselectivity | Controls multiple stereocenters |
| Bismuth Chloride-mediated Cross-cyclization | Epoxides + Homoallylic alcohols + BiCl₃ | Good yields, high stereoselectivity | Mild conditions, stereoselective |
| Hydroalkoxylation of Silyl Alkenols | Silylated alkenols + p-TsOH | p-TsOH catalyst, 40°C, 30 min | Atom economy approach |
| Enantioselective Allylation Strategy | Aldehydes + Silyl-stannane reagent + BITIP catalyst | TMSOTf-mediated cyclization | Asymmetric convergent synthesis |
Industrial production of (1R)-1-(oxan-4-yl)ethan-1-ol requires methodologies that can operate efficiently at scale while maintaining product quality and economic viability. Catalytic hydrogenation using palladium on carbon represents the predominant industrial approach . This methodology operates under high pressure and temperature conditions, ensuring high yield and purity of the final product. The process typically involves the hydrogenation of 4-oxanone derivatives using supported palladium catalysts in specialized reactor systems designed for high-pressure operations.
Continuous flow reactor synthesis has emerged as a particularly promising industrial methodology, especially for biomass-derived production [6]. Recent developments have demonstrated the synthesis of tetrahydropyran derivatives from renewable feedstocks with selectivities exceeding 99.8% and yields of 98% [6]. The process utilizes nickel on silica catalysts in continuous flow reactors operating at temperatures between 150-200°C. This approach offers precise control of reaction parameters including temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Biomass-derived production methodologies represent a significant advancement toward sustainable industrial processes [6] [7]. Companies such as Pyran Incorporated have successfully scaled technologies to produce ton quantities of related compounds using renewable feedstocks including corn cobs, wood, and sugarcane bagasse [8]. These processes typically involve the hydrogenation of furfural-derived intermediates such as 3,4-dihydropyran over nickel-based catalysts. The technology demonstrates low deactivation rates with catalyst regeneration capabilities, making it suitable for extended continuous operation.
Zeolite-catalyzed cyclization methods offer environmentally friendly alternatives for industrial production [9]. Isoreticular zeolites prepared through Assembly-Disassembly-Organisation-Reassembly transformation provide inexpensive, thermostable, and shape-selective catalysts for tetrahydropyran synthesis. These catalysts demonstrate excellent performance in cyclization reactions with product selectivity dependent primarily on the total number of acid sites rather than textural properties.
Large-scale biotransformation processes utilizing engineered enzyme systems represent emerging methodologies with significant potential for industrial application [10]. These processes operate under mild conditions with high selectivity, offering advantages in terms of energy consumption and environmental impact compared to traditional chemical processes.
| Production Method | Catalyst System | Operating Conditions | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | High pressure, high temperature | High yield and purity |
| Continuous Flow Reactor Synthesis | Nickel/SiO₂ | 150-200°C, continuous operation | Precise parameter control |
| Biomass-derived Production | Ni/SiO₂ in continuous flow | 150-200°C, >99.8% selectivity | Sustainable, high selectivity |
| Zeolite-catalyzed Cyclization | Isoreticular zeolites (IPC-n) | Thermostable, shape-selective | Environmentally friendly |
| Large-scale Biotransformation | Engineered enzyme systems | Mild conditions, high selectivity | Green chemistry approach |
The stereoselective synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol represents a critical challenge in modern synthetic chemistry, requiring precise control over the absolute configuration at the chiral center. Several sophisticated methodologies have been developed to address this requirement with high levels of enantioselectivity.
Asymmetric organocatalytic approaches utilizing multicomponent cascade reactions have demonstrated exceptional potential for stereoselective tetrahydropyran synthesis [11]. The Michael/Henry/ketalization sequence employs bifunctional quinine-based squaramide organocatalysts to achieve diastereo- and enantioselective transformations. This methodology utilizes acetylacetone or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes as substrates, affording tetrahydropyrans with five contiguous stereocenters. The process achieves moderate to good yields ranging from 27-80%, with excellent enantiomeric excesses of 93-99% and high diastereomeric ratios exceeding 20:1 after crystallization.
Chiral phosphoric acid catalysis represents another highly effective approach for enantioselective tetrahydropyran synthesis [12]. BINOL-derived phosphoric acids facilitate various asymmetric transformations including intramolecular oxa-Michael reactions and cyclization processes. These catalysts typically achieve enantiomeric excesses ranging from 82-96%, demonstrating broad substrate scope and excellent functional group tolerance. The methodology benefits from relatively mild reaction conditions and the ability to recycle the chiral catalyst.
Evans oxazolidinone auxiliary methodology provides a well-established substrate-controlled approach to stereoselective synthesis [13]. The 4-benzyl-2-oxazolidinone auxiliary enables highly diastereoselective alkylation reactions, typically achieving diastereomeric ratios of 98:2 or better. The auxiliary can be readily attached to carboxylic acid derivatives and subsequently removed after the stereoselective transformation, providing access to enantiomerically pure products. This methodology offers predictable stereochemical outcomes based on well-understood transition state models.
Bifunctional cinchona-derived organocatalysts have been successfully employed for stereoselective tetrahydropyran synthesis through various mechanistic pathways [14]. These catalysts combine hydrogen bond donor and acceptor capabilities, enabling simultaneous activation of both nucleophile and electrophile components. The methodology has achieved enantioselectivities up to 99% across diverse substrate classes, with particular effectiveness for α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.
Prins cyclization with chiral control offers a convergent approach to stereoselective tetrahydropyran synthesis [15]. This methodology employs chiral Lewis acids to promote cyclization reactions with excellent diastereoselectivity. The process typically involves the reaction of aldehydes with alkene substrates in the presence of chiral catalysts, providing access to spiro[tetrahydropyran-3,3′-oxindole] derivatives and related structures with high stereochemical fidelity.
| Approach | Catalyst/Auxiliary | Stereoselectivity | Key Advantages |
|---|---|---|---|
| Asymmetric Organocatalytic Michael/Henry/Ketalization | Bifunctional quinine-based squaramide | 93-99% ee, dr >20:1 | Multiple stereocenters in one step |
| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | 82-96% ee | High enantioselectivity |
| Evans Oxazolidinone Auxiliary | 4-benzyl-2-oxazolidinone | 98:2 diastereomeric ratio | Predictable stereochemistry |
| Bifunctional Quinine-based Catalysis | Cinchona-derived organocatalysts | Up to 99% ee | Mild reaction conditions |
| Prins Cyclization with Chiral Control | Chiral Lewis acids | Excellent diastereoselectivity | Convergent synthesis |
The implementation of green chemistry principles in the synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol has become increasingly important as the chemical industry strives toward more sustainable and environmentally responsible practices. Several key principles have been successfully integrated into synthetic methodologies for this compound.
Atom economy maximization represents a fundamental green chemistry principle that has been effectively implemented in tetrahydropyran synthesis [16]. The hydroalkoxylation reactions of silylated alkenols demonstrate high atom economy by incorporating most atoms from the starting materials into the final product. The acid-catalyzed cyclization approach using para-toluenesulfonic acid achieves atom economies exceeding 85%, significantly reducing waste generation compared to traditional multi-step synthetic routes [4]. This methodology eliminates the need for stoichiometric reagents and minimizes byproduct formation.
Catalytic processes with catalyst recyclability have been extensively developed for sustainable tetrahydropyran synthesis [17]. Heteropolyacid catalysts such as H₆P₂W₁₈O₆₂·18H₂O demonstrate excellent reusability, maintaining catalytic activity for more than six consecutive cycles [18]. These catalysts possess unique physicochemical properties including super-acidity, high thermal stability, and the ability to accept and release electrons. The non-corrosive nature and low waste disposal requirements make them particularly attractive for green synthesis applications.
Renewable feedstock utilization has emerged as a critical component of sustainable tetrahydropyran production [6] [7]. Biomass-derived starting materials including corn cobs, wood, and sugarcane bagasse provide renewable alternatives to petroleum-based feedstocks. Independent life cycle assessments have demonstrated that biomass-derived processes can reduce greenhouse gas emissions by up to 99% compared to conventional petroleum-derived methods [19]. The technology has achieved USDA Certified Biobased Product certification, confirming 100% biobased content.
Solvent-free reaction conditions eliminate the environmental impact associated with organic solvents [20] [21]. Mechanochemical synthesis using ball milling techniques enables the formation of tetrahydropyran derivatives under solvent-free conditions. These methods typically demonstrate shorter reaction times, higher yields, and easier product isolation compared to solution-phase reactions. Grinding techniques and thermal heating have proven effective for multicomponent reactions involving Knoevenagel condensation, Michael addition, and cyclization steps.
Energy-efficient methodologies reduce the overall environmental footprint of synthetic processes [22]. Microwave-assisted synthesis enables rapid heating and precise temperature control, often reducing reaction times from hours to minutes. Room temperature reactions eliminate the need for external heating, further reducing energy consumption. Continuous flow reactor technology provides excellent heat transfer and mixing efficiency, optimizing energy utilization while maintaining high selectivity and yield.
Water as a green solvent has been successfully employed in various tetrahydropyran synthesis methodologies [17] [23]. Aqueous reaction conditions eliminate the need for organic solvents while often providing enhanced reaction rates due to hydrophobic effects. Multicomponent reactions in water typically demonstrate good functional group tolerance and easy product isolation through simple filtration or extraction procedures.
| Green Principle | Implementation | Environmental Benefits | Sustainability Metrics |
|---|---|---|---|
| Atom Economy | Hydroalkoxylation reactions | Minimal waste generation | High atom economy (>85%) |
| Catalytic Processes | Heteropolyacid catalysts | Catalyst recyclability | Catalyst reuse (>6 cycles) |
| Renewable Feedstocks | Biomass-derived starting materials | Reduced carbon footprint | 99% GHG reduction potential |
| Solvent-free Conditions | Mechanochemical synthesis | Elimination of toxic solvents | Zero solvent waste |
| Energy Efficiency | Microwave-assisted synthesis | Lower energy consumption | Reduced reaction time |
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